molecular formula C23H28N4O3S B11211450 3-(2-(diethylamino)ethyl)-N-(2-methoxybenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

3-(2-(diethylamino)ethyl)-N-(2-methoxybenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B11211450
M. Wt: 440.6 g/mol
InChI Key: CVPRCXJJRDTJQR-UHFFFAOYSA-N
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Description

The compound 3-(2-(diethylamino)ethyl)-N-(2-methoxybenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a tetrahydroquinazoline derivative characterized by:

  • Core structure: A tetrahydroquinazoline scaffold with a thioxo group at position 2 and an oxo group at position 4.
  • Substituents: Position 3: A diethylaminoethyl group [(C₂H₅)₂N-CH₂CH₂-], which may enhance solubility and receptor interaction via its tertiary amine.

Properties

Molecular Formula

C23H28N4O3S

Molecular Weight

440.6 g/mol

IUPAC Name

3-[2-(diethylamino)ethyl]-N-[(2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C23H28N4O3S/c1-4-26(5-2)12-13-27-22(29)18-11-10-16(14-19(18)25-23(27)31)21(28)24-15-17-8-6-7-9-20(17)30-3/h6-11,14H,4-5,12-13,15H2,1-3H3,(H,24,28)(H,25,31)

InChI Key

CVPRCXJJRDTJQR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=CC=C3OC)NC1=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(diethylamino)ethyl)-N-(2-methoxybenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multiple steps. One common method starts with the preparation of the quinazoline core, followed by the introduction of the diethylaminoethyl side chain and the methoxybenzyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-(diethylamino)ethyl)-N-(2-methoxybenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups within the compound, potentially altering its properties.

    Reduction: This reaction can reduce specific functional groups, leading to different derivatives.

    Substitution: This reaction can replace certain groups within the compound with other functional groups, creating new compounds with varied properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with different oxidation states, while substitution reactions can produce a wide range of functionalized quinazolines.

Scientific Research Applications

3-(2-(diethylamino)ethyl)-N-(2-methoxybenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It can be used to study the interactions between small molecules and biological targets, such as enzymes and receptors.

    Medicine: This compound has potential therapeutic applications, including as a lead compound for drug development.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-(diethylamino)ethyl)-N-(2-methoxybenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structure Variations

The target compound’s tetrahydroquinazoline core distinguishes it from analogs with alternative heterocyclic systems:

Compound (CAS/Reference) Core Structure Key Functional Groups Molecular Weight Hypothesized Activity
Target Compound Tetrahydroquinazoline Diethylaminoethyl, 2-methoxybenzyl ~499.6 (calc.) Kinase inhibition
923226-70-4 () Thiazol Furan-2-carboxamide, 3-methoxybenzyl 371.4 Enzyme modulation
BGC Compound () Tetrahydroquinazoline 2-Chlorobenzyl, 3-nitrobenzyl, 4-methylphenyl ~623.1 (calc.) Cytotoxic activity
912770-89-9 () Benzothiazole 4-Ethoxybenzamide, chloro, methyl ~376.8 Antimicrobial

Key Observations :

  • The tetrahydroquinazoline core in the target and BGC compounds may favor interactions with ATP-binding pockets in kinases, whereas thiazol/benzothiazole cores () are often linked to antimicrobial or anti-inflammatory effects .
  • The diethylaminoethyl group in the target compound could improve aqueous solubility compared to the BGC compound’s nitro and chlorobenzyl groups, which may increase cytotoxicity but reduce selectivity .

Substituent Analysis

Position 3 Modifications
  • BGC Compound : A 4-methylphenyl group at position 3 increases steric bulk, possibly reducing off-target interactions but limiting solubility .
Position 7 Modifications
  • Target Compound : The 2-methoxybenzyl carboxamide offers moderate lipophilicity, balancing blood-brain barrier penetration and metabolic stability.
  • Compounds : Ethoxybenzamide substituents (e.g., 912770-89-9) may enhance antimicrobial activity due to increased electron-withdrawing effects .

Pharmacokinetic and Physicochemical Properties

Property Target Compound 923226-70-4 (Thiazol) BGC Compound (Tetrahydroquinazoline)
LogP (Predicted) ~3.2 ~2.8 ~4.1
Water Solubility Moderate High Low
Metabolic Stability High (methoxy group) Moderate Low (nitro group)

Notes:

  • The target compound’s 2-methoxybenzyl group may slow oxidative metabolism compared to the BGC compound’s nitro group, which is prone to reduction .
  • The thiazol derivative (923226-70-4) exhibits higher solubility due to its polar furan carboxamide .

Biological Activity

3-(2-(diethylamino)ethyl)-N-(2-methoxybenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a synthetic compound recognized for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C23H28N4O3S
  • Molecular Weight : 440.56 g/mol
  • Structural Features : The compound contains a tetrahydroquinazoline core with thioxo and carboxamide functional groups, contributing to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Exhibits significant inhibition against various bacterial strains such as Escherichia coli and Staphylococcus aureus.
  • Anticancer Properties : Demonstrated efficacy in inhibiting tumor cell proliferation in vitro and in vivo, particularly against human liver and colon cancer cell lines.
  • Anti-inflammatory Effects : Potentially reduces inflammation through modulation of cytokine production.

Biological Activities

Research indicates that this compound shows promising activities across various biological domains:

Activity Type Description
Antimicrobial Effective against a range of bacteria and fungi.
Anticancer Inhibits growth of cancer cells; induces apoptosis.
Anti-inflammatory Reduces markers of inflammation in cellular models.

Case Studies

  • Antimicrobial Efficacy :
    • In vitro studies assessed the Minimum Inhibitory Concentration (MIC) against multiple pathogens, with results showing comparable or superior activity to conventional antibiotics like ciprofloxacin.
  • Anticancer Activity :
    • A study evaluated the compound's effect on HepG2 (liver cancer) and HCT116 (colon cancer) cell lines using the MTT assay. Results indicated an IC50 value significantly lower than that of standard chemotherapeutics such as Sorafenib .
    • In vivo experiments on Balb/c mice demonstrated tumor suppression rates between 70% to 90% when treated with the compound at a dosage of 75 mg/kg daily .
  • Anti-inflammatory Potential :
    • The compound was shown to modulate inflammatory cytokines in macrophage models, suggesting a pathway for therapeutic applications in inflammatory diseases.

Pharmacological Applications

Due to its diverse biological activities, this compound has potential applications in:

  • Development of novel antimicrobial agents.
  • Formulation of anticancer therapies targeting specific tumor types.
  • Creation of anti-inflammatory drugs for chronic inflammatory conditions.

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